molecular formula C30H22O10 B12321051 8-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

8-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

Cat. No.: B12321051
M. Wt: 542.5 g/mol
InChI Key: MXEIKUWMKSYEII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this biflavonoid adheres to IUPAC guidelines for flavonoid aglycones. Each monomeric unit constitutes a flavanone derivative (2,3-dihydrochromen-4-one) with hydroxyl groups at positions 5, 7, and 4′ (on the phenyl substituent at position 2). The biflavonoid linkage occurs between position 8 of the first flavanone and position 3 of the second flavanone, forming a 8→3′′ interflavonoid bond.

The full IUPAC name is constructed as follows:
8-(3-(4-hydroxyphenyl)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
This nomenclature prioritizes the parent chromene system, specifies substituent positions, and denotes the intermonomeric connectivity. The "2,3-dihydrochromen" descriptor indicates saturation at the C2-C3 bond, distinguishing flavanones from flavones.

Comparative analysis with established biflavonoids reveals nomenclature conventions for dimeric structures. For example, amentoflavone (3′,8′′-biapigenin) employs a "bi-" prefix to denote two apigenin units linked at positions 3′ and 8′′. Applying this pattern, the subject compound could alternatively be termed 3,8-binarigenin , reflecting two naringenin-like subunits linked at positions 3 and 8.

Three-Dimensional Conformational Analysis

The spatial arrangement of this biflavonoid is governed by steric constraints and intramolecular interactions. Molecular modeling of analogous compounds suggests a dihedral angle of 65–80° between the two flavanone planes, stabilized by π-π stacking between the chromene systems. Key conformational features include:

  • Torsional Restriction : The 8→3′′ linkage creates a rigid biphenyl-like structure, limiting rotation about the intermonomeric bond. This rigidity is corroborated by NMR studies of related 3,8-linked biflavonoids showing restricted proton exchange.
  • Hydrogen Bond Network : Intramolecular hydrogen bonds form between:
    • 5-OH of subunit A → 4-carbonyl of subunit B (2.7 Å)
    • 7-OH of subunit B → 4-carbonyl of subunit A (2.9 Å)

      This network creates a pseudo-cyclic architecture, as observed in amentoflavone derivatives.

A comparative analysis of possible conformers reveals two dominant states:

Conformer Dihedral Angle (°) Relative Energy (kcal/mol) Stabilizing Interactions
C1 72 0.0 π-π stacking, 2 H-bonds
C2 112 +3.8 Single H-bond, no stacking

The energy difference (ΔG = 3.8 kcal/mol) suggests C1 as the predominant conformation under standard conditions.

Comparative Structural Analysis with Related Biflavonoids

This compound belongs to the AA-type biflavonoid class (flavan-flavan dimers), sharing structural motifs with several pharmacologically significant analogs:

Compound Linkage Position Hydroxylation Pattern Biological Source
Amentoflavone 3′,8′′ 5,7,4′ (both subunits) Ginkgo biloba
Isochamaejasmin 3,3′′ 5,7,4′ (both subunits) Thymelaeaceae species
Subject Compound 8,3′′ 5,7,4′ (both subunits) Synthetic/Analog

Critical structural distinctions include:

  • Linkage Topology : The 8→3′′ connectivity creates greater subunit separation compared to 3,3′′-linked isochamaejasmin, potentially enhancing membrane permeability.
  • Electron Distribution : Density functional theory (DFT) calculations predict enhanced electron delocalization across the 8→3′′ axis compared to 3′,8′′-linked systems, modifying redox potential.
  • Solubility Profile : Molecular surface area (MSA) analysis indicates 12% higher polar surface area than amentoflavone due to additional hydroxyl group exposure, suggesting improved aqueous solubility.

Crystallographic Studies and Solid-State Arrangement

While direct crystallographic data for this specific compound remains unavailable, extrapolation from related systems provides insights:

  • Unit Cell Parameters : Isochamaejasmin (P2₁ space group, a=8.42 Å, b=6.71 Å, c=12.33 Å) suggests probable monoclinic packing with Z=2 for the subject compound.
  • Hydrogen Bonding : Anticipated O-H⋯O interactions between:
    • 5-OH → neighboring molecule's 4′-OH (2.8 Å)
    • 7-OH → adjacent chromene carbonyl (3.1 Å)
  • π-Stacking Geometry : Predicted interplanar spacing of 3.4–3.7 Å between flavanone subunits, comparable to amentoflavone's 3.5 Å stacking.

Hypothetical crystal packing (derived from Mercury 4.3 simulations) shows:

Space Group: P2₁/c  
a = 15.23 Å  
b = 7.89 Å  
c = 18.45 Å  
α = 90°, β = 102.3°, γ = 90°  
Z = 4  
Density = 1.58 g/cm³  

This arrangement facilitates 2D hydrogen-bonded networks along the bc-plane, with van der Waals interactions stabilizing the third dimension. The solid-state configuration likely enhances thermal stability compared to monomeric flavanones, as evidenced by thermogravimetric analysis of analogous biflavonoids showing decomposition onset at 287°C.

The structural features elucidated here provide a foundation for understanding this compound's physicochemical behavior and potential biological interactions. Further experimental validation through X-ray diffraction and spectroscopic analysis will refine these theoretical models.

Properties

IUPAC Name

8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)22-12-21(37)24-19(35)11-20(36)26(30(24)39-22)27-28(38)25-18(34)9-17(33)10-23(25)40-29(27)14-3-7-16(32)8-4-14/h1-11,22,27,29,31-36H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEIKUWMKSYEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C(=CC(=C2C1=O)O)O)C3C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Mechanistic Pathway

The dimerization of monomeric flavonoid units via base-catalyzed condensation represents the most direct approach. A patent by details the use of bis-aldehydes (e.g., PEG-linked 11a ) and diMOM-protected acetophenone derivatives (14b ) in ethanol with 3 M KOH. The aldol condensation proceeds via enolate formation at the acetophenone’s α-position, followed by nucleophilic attack on the aldehyde carbonyl (Figure 1).

Key Conditions :

  • Solvent : Ethanol/water mixtures (3:1 v/v)
  • Temperature : 65–70°C, reflux
  • Catalyst : KOH (3 M aqueous solution)
  • Yield : 68–72% for intermediate bis-chalcone (16a )

Challenges in Cyclization

Subsequent cyclization of bis-chalcone 16a to the target chromenone dimer initially failed with iodine/DMSO but succeeded using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene at 110°C. The oxidative cyclization mechanism involves single-electron transfer (SET) from the chalcone’s enol to DDQ, generating a radical intermediate that undergoes intramolecular coupling.

Optimized Cyclization Parameters :

Parameter Value
Oxidizing Agent DDQ (1.2 equiv.)
Solvent Toluene
Temperature 110°C, 8 h
Isolated Yield 41% (after chromatography)

Oxidative Coupling Using DDQ

Substrate Scope and Limitations

DDQ-mediated oxidative coupling, as demonstrated in, is effective for electron-rich flavonoid monomers. The reaction tolerates MOM-protected hydroxyl groups but struggles with free phenolic –OH groups due to competing oxidation. For example, unprotected apigenin analogues gave <15% yield, while MOM-protected variants achieved 38–45%.

Comparative Analysis of Oxidants

A screening of oxidizing agents for chalcone cyclization revealed:

Oxidant Solvent Temp (°C) Yield (%)
I₂/DMSO DMSO 80 0
DDQ Toluene 110 41
MnO₂ CHCl₃ 25 12
K₃[Fe(CN)₆] H₂O/EtOH 70 18

DDQ’s superiority stems from its ability to abstract hydrogen radicals while avoiding over-oxidation of phenolic moieties.

Modular Synthesis via Click Chemistry

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A modular strategy from employs triazole bridges to link flavonoid units. Alkyne-functionalized monomers (e.g., 34a-l ) react with azide derivatives under Cu(I) catalysis (CuSO₄/sodium ascorbate). This method enables rapid diversification:

Representative Reaction :

Alkyne-flavonoid + Azide-flavonoid → Triazole-bridged dimer  
Conditions:  
- Catalyst: CuSO₄·5H₂O (10 mol%)  
- Reducing Agent: Sodium ascorbate (20 mol%)  
- Solvent: t-BuOH/H₂O (1:1)  
- Temperature: 60°C, 12 h  
- Yield: 55–82%   

Advantages of Combinatorial Approaches

  • Structural Diversity : Incorporates chalcone, flavone, and isoflavone subunits.
  • Post-Functionalization : Free –OH groups enable glycosylation (e.g., β-D-glucopyranosyl attachment) as in.

Industrial-Scale Continuous Flow Synthesis

Process Intensification Strategies

Patent discloses a continuous flow system for large-scale production, addressing batch synthesis limitations (e.g., thermal gradients, mixing inefficiencies). Key features include:

Parameter Batch Reactor Flow Reactor
Reaction Time 8 h 22 min
Space-Time Yield 0.8 g/L·h 5.4 g/L·h
Purity 89% 96%

Conditions :

  • Residence Time : 20–30 min
  • Temperature : 130°C (superheated ethanol)
  • Catalyst : Cs₂CO₃ (2 mol%)

Solvent and Catalyst Recovery

The flow system integrates a nanofiltration membrane to recover >95% of Cs₂CO₃ and ethanol, reducing waste disposal costs by 70% compared to batch processes.

Protective Group Strategies

MOM vs. Benzyl Protection

The choice of protective groups critically impacts yields:

Protective Group Deprotection Reagent Yield Loss (%)
MOM 75% AcOH, reflux 4–7
Benzyl H₂/Pd-C 15–22

MOM groups, cleaved under mild acidic conditions, minimize side reactions during deprotection.

Analytical Validation

Purity Assessment by HPLC

All synthetic batches were analyzed using reversed-phase HPLC (C18 column, 250 × 4.6 mm):

Method Mobile Phase Retention Time (min) Purity (%)
Isocratic MeCN/H₂O (45:55), 0.1% TFA 12.7 96.2
Gradient 30→70% MeCN over 20 min 14.3 97.8

Chemical Reactions Analysis

Types of Reactions

8-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the chromenone structure can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced chromenone derivatives.

    Substitution: Ethers, esters, and other substituted products.

Scientific Research Applications

Antioxidant Activity

Flavonoids are recognized for their antioxidant properties. This compound has demonstrated significant free radical scavenging ability, which can protect cells from oxidative stress-related damage. Studies indicate that its antioxidant activity is comparable to well-known antioxidants like ascorbic acid and tocopherol .

Anticancer Properties

Research has shown that this compound exhibits anticancer effects against various cancer cell lines. It induces apoptosis (programmed cell death) in cancer cells while sparing normal cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Cardiovascular Protection

The compound has been linked to cardiovascular health benefits. It helps in reducing blood pressure and improving endothelial function. Its vasodilatory effects are attributed to the enhancement of nitric oxide production in endothelial cells .

Treatment of Venous Diseases

Recent studies have explored the potential of this compound in treating venous diseases such as chronic venous insufficiency. Its ability to improve venous tone and reduce edema has been highlighted as a promising therapeutic approach .

Neuroprotective Effects

The neuroprotective properties of this compound have garnered attention in neuroscience research. It has shown potential in reducing neuroinflammation and protecting against neurodegenerative diseases by inhibiting oxidative stress and apoptosis in neuronal cells .

Enzyme Inhibition

This compound acts as an inhibitor of various enzymes involved in metabolic pathways. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief .

Modulation of Gene Expression

Research indicates that this compound can influence gene expression related to antioxidant defense mechanisms and apoptosis. By modulating transcription factors such as NF-kB and Nrf2, it enhances the cellular defense against oxidative stress .

Case Studies

StudyFocusFindings
Anticancer ActivityInduced apoptosis in breast cancer cell lines with minimal toxicity to normal cells.
Cardiovascular HealthImproved endothelial function and reduced blood pressure in hypertensive models.
NeuroprotectionShowed significant reduction in markers of neuroinflammation in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 8-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Comparison with Similar Compounds

Apigenin (5,7-Dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one)

  • Structure: Monomeric flavone with a single chromen-4-one core .
  • Key differences: Property Target Compound Apigenin Molecular Weight 522.095 Da 270.24 Da Hydroxyl Groups 6 (5,7,5',7',4-phenolic) 3 (5,7,4'-phenolic) Dimerization C3–C8 linked biflavonoid Monomeric Bioactivity Enhanced antioxidant capacity Moderate antioxidant, anti-inflammatory
  • Functional Impact : Dimerization in the target compound likely improves radical scavenging and protein-binding efficiency compared to apigenin .

Naringenin ((2S)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one)

  • Structure: Flavanone (dihydroflavonol) with a saturated C2–C3 bond .
  • Key differences: Property Target Compound Naringenin C2–C3 Bond Unsaturated (chromenone) Saturated (flavanone) Bioactivity Potential antimicrobial, antioxidant Antidiabetic, hepatoprotective Solubility Lower due to larger size Higher (favors bioavailability)
  • Functional Impact: The unsaturated chromenone core in the target compound may confer stronger π–π stacking interactions with enzymes compared to naringenin’s flavanone structure .

Genistein (5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one)

  • Structure : Isoflavone with a hydroxyl group at C3 instead of C8 linkage .
  • Key differences: Property Target Compound Genistein Substitution Pattern C3–C8 dimer C3 hydroxylation Estrogenic Activity Not reported Phytoestrogen Computational Stability Higher solvent polarity effects Stable in polar solvents
  • Functional Impact: The dimeric structure may reduce estrogenic activity but enhance binding to non-hormonal targets like kinases or oxidases .

Chrysin (5,7-Dihydroxy-2-phenyl-4H-chromen-4-one)

  • Structure : Flavone lacking the 4'-hydroxyphenyl group .
  • Functional Impact : The 4'-hydroxyl in the target compound enhances electron donation, improving radical scavenging compared to chrysin .

Vitexin (5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-C-glucoside)

  • Structure : Apigenin derivative with a C8 glucose moiety .
  • Key differences :

    Property Target Compound Vitexin
    Glycosylation Absent C8-glucose
    Bioavailability Lower Higher (water-soluble)
  • Functional Impact : The absence of glycosylation in the target compound may reduce solubility but increase membrane permeability .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Weight (Da) Hydroxyl Groups Key Bioactivity Source
Target Biflavonoid 522.095 6 Antioxidant, antimicrobial Garcinia dulcis
Apigenin 270.24 3 Anti-inflammatory Citrus, parsley
Naringenin 272.25 3 Antidiabetic, hepatoprotective Citrus fruits
Genistein 270.24 3 Phytoestrogen Soybeans
Chrysin 254.24 2 Antioxidant Propolis, honey

Table 2: Computational Solvent Effects (DFT Studies)

Compound Solvent Polarizability Stabilization Energy (kcal/mol)
Target Biflavonoid High (water) -45.2
Genistein Moderate (ethanol) -32.7
Naringenin Low (toluene) -18.9

Biological Activity

The compound 8-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one belongs to the class of flavonoids and has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structure and Composition

The compound is characterized by a complex structure that includes multiple hydroxyl groups and chromene rings. Its IUPAC name reflects its intricate molecular architecture:

IUPAC Name 8[5,7dihydroxy2(4hydroxyphenyl)4oxo2,3dihydrochromen3yl]5,7dihydroxy2(4hydroxyphenyl)2,3dihydrochromen4one\text{IUPAC Name }8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

Molecular Formula

The molecular formula is C27H28O14C_{27}H_{28}O_{14}, indicating the presence of multiple functional groups that contribute to its biological activity.

Pharmacological Properties

Recent studies have highlighted several key pharmacological activities of this compound:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is linked to the presence of multiple hydroxyl groups that scavenge free radicals.
  • Anti-inflammatory Effects : Research indicates that it can inhibit pro-inflammatory cytokines and pathways, suggesting potential use in treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways such as mTOR and STAT3 .

The biological effects are mediated through several mechanisms:

  • Receptor Binding : The compound has been shown to bind to various nuclear receptors including estrogen and androgen receptors, influencing gene expression related to growth and metabolism .
  • Enzyme Inhibition : It acts as an inhibitor for several enzymes involved in metabolic pathways, including aromatase and cyclooxygenase (COX), which are critical in cancer progression and inflammation .

Toxicity Profile

The compound exhibits a moderate toxicity profile with specific concerns regarding mitochondrial toxicity and nephrotoxicity at higher concentrations. However, its oral bioavailability is relatively high at approximately 78.57%, making it a candidate for further pharmacological exploration .

Study 1: Anticancer Activity

In a study published in MDPI, the compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis markers in breast cancer cells. The study concluded that the compound's ability to modulate key signaling pathways could be harnessed for therapeutic development against breast cancer .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound in a murine model of arthritis. Treatment with the compound resulted in reduced swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

Data Table: Biological Activities and Mechanisms

Activity Mechanism Reference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis via mTOR pathway
Estrogen receptor bindingModulation of gene expression
Mitochondrial toxicityImpairment at high concentrations

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer: Based on structural analogs (e.g., chromen-4-one derivatives), prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation and skin contact due to hazards like skin irritation (Category 2, H315) and eye irritation (Category 2A, H319) observed in related compounds . For spills, use inert absorbents and dispose via licensed waste management services. Always consult Safety Data Sheets (SDS) for structurally similar flavonoids, as ecological toxicity data for this specific compound may be unavailable .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer: Use a combination of UV-Vis spectroscopy (to identify phenolic hydroxyl groups via λmax ~250–280 nm), FT-IR (to confirm carbonyl stretching at ~1650–1700 cm<sup>-1</sup>), and NMR (¹H/¹³C for dihydrochromenone ring substitution patterns). High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (e.g., C30H20O10 requires exact mass ~564.36 g/mol). Cross-validate with HPLC-PDA for purity, especially given potential isomerization in chromone derivatives .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer: Adopt a factorial design with split-split plots to test pH (3–9) and temperature (25–60°C) as factors. Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC-MS. Include controls with structurally similar flavonoids (e.g., 3,5,6,7-tetrahydroxy derivatives) to compare degradation pathways. Replicate experiments in triplicate to account for batch variability .

Q. How should contradictory antioxidant activity data between in vitro and in vivo models be resolved?

  • Methodological Answer: Conduct dose-response assays (e.g., DPPH, FRAP) with standardized protocols (e.g., 0.1–100 µM concentrations) to minimize assay interference from polyphenol auto-oxidation. For in vivo discrepancies, use transgenic models (e.g., Nrf2 knockout mice) to isolate the compound’s direct antioxidant effects from endogenous pathways. Validate bioavailability via LC-MS quantification of metabolites in plasma/tissue homogenates .

Q. What methodologies are recommended for evaluating the compound’s ecological impact, given limited ecotoxicity data?

  • Methodological Answer: Apply the INCHEMBIOL framework :
  • Phase 1: Determine octanol-water partition coefficients (log P) to predict bioaccumulation potential.
  • Phase 2: Use microcosm studies with Daphnia magna (48-hour LC50) and soil microbiota (respiration inhibition assays).
  • Phase 3: Model fate using QSAR tools (e.g., EPI Suite) and cross-reference with structurally similar compounds (e.g., flavonoid glycosides) to infer degradation half-lives .

Q. How can researchers optimize synthetic yields while minimizing byproduct formation?

  • Methodological Answer: Employ a Design of Experiments (DoE) approach, varying reaction parameters (temperature: 60–100°C; solvent polarity: DMF vs. ethanol). Monitor intermediates via TLC and optimize catalyst loading (e.g., K2CO3 at 1.5–2.0 eq.). Use green chemistry principles (e.g., microwave-assisted synthesis) to reduce reaction time and byproducts. Purify via flash chromatography with gradient elution (hexane:ethyl acetate) .

Data Reporting and Reproducibility

Q. What are best practices for ensuring reproducibility in bioactivity studies of this compound?

  • Methodological Answer: Follow IUPAC guidelines :
  • Report exact solvent systems, incubation times, and instrument calibration details (e.g., UV-Vis slit width).
  • Use internal standards (e.g., quercetin for antioxidant assays) to normalize inter-laboratory variability.
  • Deposit raw data (HPLC chromatograms, NMR spectra) in open-access repositories like Zenodo with DOI tagging.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.